

chemical properties and structure of D(-)-2-Aminobutyric acid

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Compound of Interest

Compound Name: *D(-)-2-Aminobutyric acid*

Cat. No.: *B556109*

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D(-)-2-Aminobutyric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure of **D(-)-2-Aminobutyric acid**. The information is curated for professionals in research and development, offering precise data and methodologies to support laboratory and drug development activities.

Core Chemical and Physical Properties

D(-)-2-Aminobutyric acid, systematically known as (2R)-2-aminobutanoic acid, is a D-amino acid.[1][2] It serves as a substrate for the enzyme D-amino acid oxidase.[3] The following tables summarize its key chemical identifiers and physicochemical properties.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2R)-2-aminobutanoic acid[1][4]
CAS Number	2623-91-8[2]
Molecular Formula	C ₄ H ₉ NO ₂ [4][5]
Molecular Weight	103.12 g/mol [4]
SMILES	CC--INVALID-LINK--C(O)=O[1]
InChI Key	QWCKQJZIFLGMSD-GSVOUGTGSA-N[1]

Physicochemical Data

Property	Value
Melting Point	>300 °C[2]
Boiling Point (Predicted)	215.2 ± 23.0 °C[6]
pKa (Strongest Acidic, Predicted)	2.62[7][8]
pKa (Strongest Basic, Predicted)	9.53[7][8]
Solubility	Soluble in water.[6][9]
Optical Rotation	-21.2° (c=2 in 6N HCl)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **D(-)-2-Aminobutyric acid**.

NMR Spectroscopy

¹H NMR (Proton NMR)

- Solvent: D₂O
- Shifts (ppm): 3.715, 1.900, 0.982[1]

^{13}C NMR (Carbon NMR)

- The spectrum for D-2-Aminobutyric acid is available and provides insight into the carbon framework of the molecule.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **D(-)-2-Aminobutyric acid** displays characteristic absorption bands corresponding to its functional groups. The spectra are dominated by strong symmetric and antisymmetric carboxylate stretching modes.

Experimental Protocols

Detailed methodologies for determining the key chemical properties of **D(-)-2-Aminobutyric acid** are outlined below.

Melting Point Determination

The melting point is determined using the capillary method. A small, finely powdered sample of the organic solid is packed into a capillary tube, which is then attached to a thermometer. The apparatus is heated slowly and uniformly in a heating bath, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of a pure compound.

Workflow for Melting Point Determination

pKa Determination via Titration

The acid dissociation constants (pKa values) of an amino acid can be determined by acid-base titration. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant. The resulting titration curve, a plot of pH versus the volume of base added, will show inflection points that correspond to the pKa values of the ionizable groups (the carboxylic acid and the amino group).



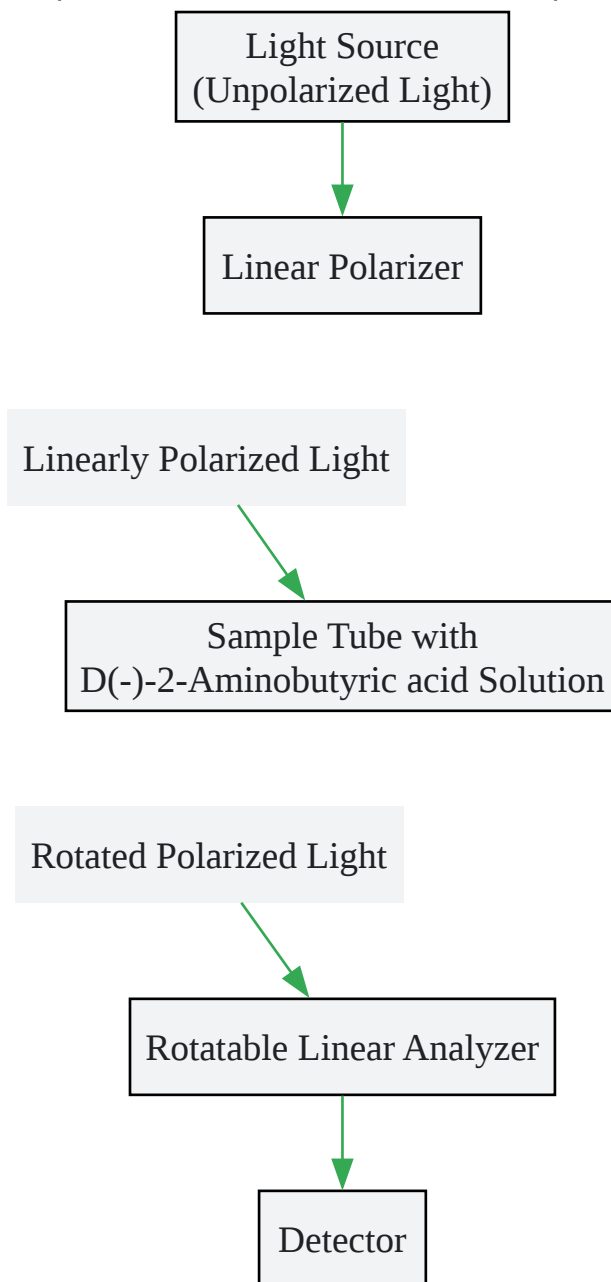
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Workflow for pKa Determination via Titration

Optical Rotation Measurement

Optical rotation is measured using a polarimeter. A solution of the chiral compound of a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle by which the plane of polarization is rotated is measured. The specific rotation is a characteristic property of a chiral compound.

Optical Rotation Measurement Principle



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